molecular formula C17H14ClN3 B13345580 2-Chloro-4,6-di-o-tolyl-1,3,5-triazine

2-Chloro-4,6-di-o-tolyl-1,3,5-triazine

Cat. No.: B13345580
M. Wt: 295.8 g/mol
InChI Key: AUHYHZJNJWMKAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4,6-di-o-tolyl-1,3,5-triazine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The structure of this compound consists of a triazine ring substituted with two o-tolyl groups and one chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-di-o-tolyl-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride with o-toluidine. The reaction is carried out in the presence of a base, such as sodium carbonate, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure complete reaction. The product is then purified using techniques such as distillation and crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-di-o-tolyl-1,3,5-triazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazine ring to more reduced forms.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-di-o-tolyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The triazine ring’s electronic properties and the presence of substituents like chlorine and o-tolyl groups contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4,6-di-o-tolyl-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C17H14ClN3

Molecular Weight

295.8 g/mol

IUPAC Name

2-chloro-4,6-bis(2-methylphenyl)-1,3,5-triazine

InChI

InChI=1S/C17H14ClN3/c1-11-7-3-5-9-13(11)15-19-16(21-17(18)20-15)14-10-6-4-8-12(14)2/h3-10H,1-2H3

InChI Key

AUHYHZJNJWMKAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NC(=N2)Cl)C3=CC=CC=C3C

Origin of Product

United States

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